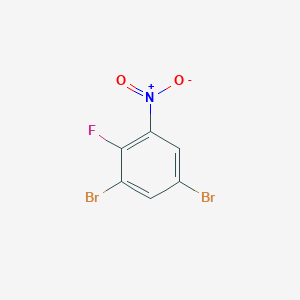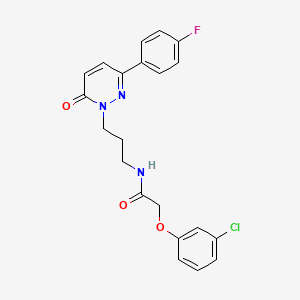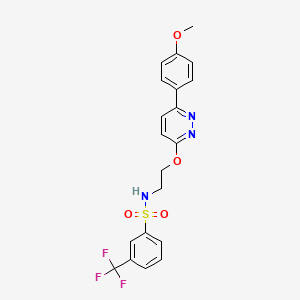![molecular formula C14H9F2N3S B2854681 4-[(3,4-Difluorophenyl)amino]-1,2-dihydroquinazoline-2-thione CAS No. 688356-00-5](/img/structure/B2854681.png)
4-[(3,4-Difluorophenyl)amino]-1,2-dihydroquinazoline-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3,4-Difluorophenyl)amino]-1,2-dihydroquinazoline-2-thione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DFQA and has a molecular weight of 298.3 g/mol. DFQA is a member of the quinazoline family and has a unique chemical structure that makes it an interesting compound for scientific research.
作用機序
DFQA exerts its anticancer activity by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. DFQA has been found to inhibit the activity of tyrosine kinase, which is an enzyme that plays a crucial role in the growth and proliferation of cancer cells. DFQA also induces apoptosis, which is a process of programmed cell death that is essential for the removal of damaged or abnormal cells from the body.
Biochemical and Physiological Effects:
DFQA has been found to have various biochemical and physiological effects on the body. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of tyrosine kinase. DFQA has also been found to have anti-inflammatory and antioxidant properties, which make it a potential therapeutic agent for the treatment of various diseases.
実験室実験の利点と制限
One of the advantages of using DFQA in lab experiments is its potent anticancer activity against various types of cancer cells. DFQA is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using DFQA in lab experiments is its potential toxicity, which may limit its use in vivo.
将来の方向性
There are several future directions for the research on DFQA. One of the future directions is to study the potential use of DFQA as an antiviral agent against other viruses. Another future direction is to investigate the potential use of DFQA in combination with other anticancer agents to enhance its anticancer activity. Additionally, further studies are needed to determine the potential toxicity of DFQA in vivo and its safety profile.
合成法
DFQA can be synthesized using various methods, including the condensation reaction of 3,4-difluoroaniline and 2-thiouracil. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure the formation of pure DFQA. Other methods of synthesis include the reaction of 3,4-difluoroaniline with 2-chloro-1,3-dimethylimidazolinium chloride followed by the reaction with thiourea.
科学的研究の応用
DFQA has been extensively studied for its potential applications in various fields of scientific research such as medicinal chemistry, biochemistry, and pharmacology. DFQA has been found to have potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. It has also been studied for its potential use as an antiviral agent against the hepatitis C virus.
特性
IUPAC Name |
4-(3,4-difluoroanilino)-4aH-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N3S/c15-10-6-5-8(7-11(10)16)17-13-9-3-1-2-4-12(9)18-14(20)19-13/h1-7,9H,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYCRHBKFJFIRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C(=NC(=S)N=C2NC3=CC(=C(C=C3)F)F)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid](/img/structure/B2854600.png)
![2-Chloro-N-[(2-cyclopentylpyrazol-3-yl)methyl]acetamide](/img/structure/B2854602.png)

![(E)-4-(Dimethylamino)-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]but-2-enamide](/img/structure/B2854604.png)
![2-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2854607.png)


![4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzene-1-sulfonamide](/img/structure/B2854611.png)
![N-[(2,2-Difluoro-1-phenylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2854612.png)
![Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2854616.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2854617.png)

